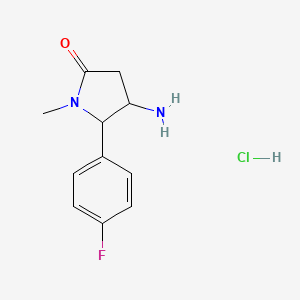
2-bromo-N-(cyclopropylmethyl)acetamide
Vue d'ensemble
Description
2-bromo-N-(cyclopropylmethyl)acetamide is a chemical compound that belongs to the class of amides. It has a molecular formula of C6H10BrNO and a molecular weight of 192.055 .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(cyclopropylmethyl)acetamide consists of a bromine atom attached to a carbon atom, which is also attached to an amide group (N-(cyclopropylmethyl)acetamide) .Physical And Chemical Properties Analysis
2-bromo-N-(cyclopropylmethyl)acetamide has a molecular weight of 192.055 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. The compound 2-bromo-N-(cyclopropylmethyl)acetamide can serve as a precursor in synthesizing various indole scaffolds. These scaffolds are crucial for developing new drugs with high affinity to multiple receptors, leading to potential treatments for diseases .
Antiviral Agents
The structural flexibility of 2-bromo-N-(cyclopropylmethyl)acetamide allows for the creation of indole-based antiviral agents. Researchers have synthesized derivatives that exhibit inhibitory activity against influenza A and other viruses, highlighting the compound’s role in developing new antiviral medications .
Anti-inflammatory and Anticancer Activities
Indole derivatives synthesized from 2-bromo-N-(cyclopropylmethyl)acetamide have been found to possess anti-inflammatory and anticancer properties. This makes it a valuable compound for pharmaceutical research aimed at creating more effective treatments for chronic inflammation and various cancers .
Antimicrobial and Antitubercular Applications
The compound’s derivatives have shown promising results in combating microbial infections and tuberculosis. This is particularly important for addressing antibiotic resistance and finding new ways to treat bacterial diseases .
Antidiabetic and Antimalarial Research
2-bromo-N-(cyclopropylmethyl)acetamide can be used to synthesize compounds with antidiabetic and antimalarial activities. These applications are crucial for the ongoing fight against diabetes and malaria, which are major global health concerns .
Neuropharmacological Research
The compound’s derivatives can be explored for their potential neuropharmacological effects. This includes research into treatments for neurodegenerative diseases and the development of new psychoactive medications .
Chemical Biology and Probe Development
In chemical biology, 2-bromo-N-(cyclopropylmethyl)acetamide can be utilized to develop probes that help in understanding biological processes at the molecular level. This can lead to the discovery of novel biological pathways and targets .
Material Science and Nanotechnology
The compound’s derivatives can be used in material science and nanotechnology for creating new materials with unique properties. This includes the development of sensors, catalysts, and other nanoscale devices .
Safety and Hazards
The safety data sheet for 2-bromo-N-(cyclopropylmethyl)acetamide indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing contaminated clothing before reuse .
Propriétés
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-3-6(9)8-4-5-1-2-5/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZLOEUBCGORHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(cyclopropylmethyl)acetamide | |
CAS RN |
1207634-74-9 | |
| Record name | 2-bromo-N-(cyclopropylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



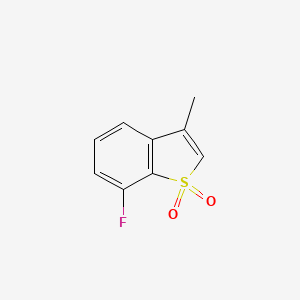
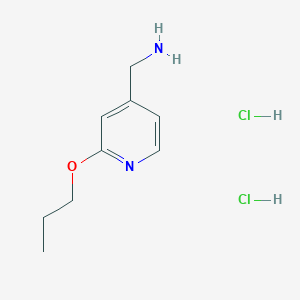



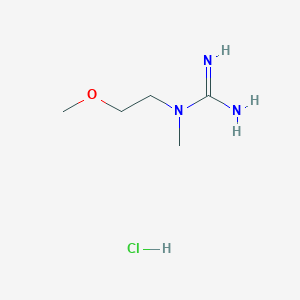
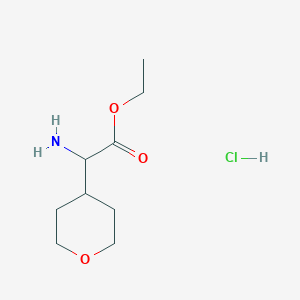

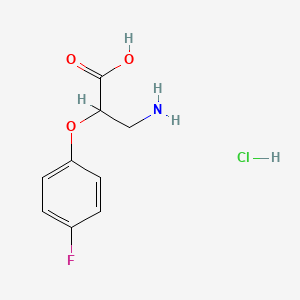

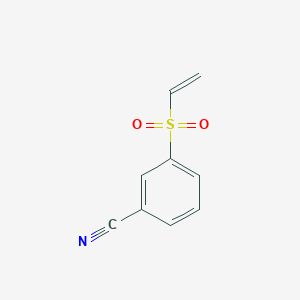
![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)

